3-aminopropanamide

Description

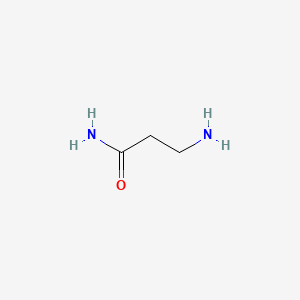

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-aminopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c4-2-1-3(5)6/h1-2,4H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDOASZYYCOXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197076 | |

| Record name | beta-Alanine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4726-85-6 | |

| Record name | β-Alaninamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4726-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Alanine amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004726856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Alanine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4726-85-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Transformations of 3 Aminopropanamide

Synthetic Methodologies for 3-Aminopropanamide

The production of this compound can be approached through several synthetic strategies, each with its own set of advantages and specific applications. These methods range from traditional organic reactions to more sustainable enzymatic processes.

Conventional Organic Synthetic Routes

Conventional organic synthesis provides a foundational approach to producing this compound, relying on well-established reaction mechanisms.

One of the primary methods for synthesizing this compound and its derivatives involves nucleophilic substitution reactions. In this approach, a suitable nucleophile, such as ammonia (B1221849) or a primary amine, attacks an electrophilic carbon center, leading to the formation of the desired amide. For instance, reacting a 3-substituted propanamide derivative, like 3-chloropropanamide, with an amine can yield N-substituted 3-aminopropanamides. The reaction of this compound with 5-aminopentylamine in the presence of a catalyst is a known method to produce Propanamide, 3-amino-N-(5-aminopentyl)-. ontosight.ai

The effectiveness of these reactions is often dependent on the nature of the leaving group and the nucleophilicity of the attacking amine. libretexts.orgsolubilityofthings.com The use of a neutral nucleophile like ammonia can be advantageous, although it may require a basic environment to proceed efficiently. libretexts.org

More complex synthetic pathways to this compound and its derivatives often involve multiple steps, requiring careful planning and optimization. pharmafeatures.com Retrosynthetic analysis is a key strategy in designing these multi-step syntheses, breaking down the target molecule into simpler, more readily available precursors. pharmafeatures.com

An example of a multi-step approach is the Michael addition of an amine to an acrylamide (B121943) derivative, which can be followed by an amine exchange reaction to yield N-substituted 3-aminopropanamides. For instance, chloroanilines can react with acrylamide, followed by an uncatalyzed amine exchange with benzylamine (B48309) to produce N-benzyl-3-[(chlorophenyl)amino]propanamides. researchgate.net Another multi-step synthesis involves the reaction of this compound with 5-aminopentylamine to form Propanamide, 3-amino-N-(5-aminopentyl)-. ontosight.ai

Reaction optimization is crucial in multi-step synthesis to maximize yield and purity. mit.edubeilstein-journals.org This can involve adjusting parameters such as temperature, reaction time, and stoichiometric ratios of reactants. The use of automated flow reactors and process analytical technology (PAT) can facilitate rapid optimization by allowing for data-rich experimentation. mit.edubeilstein-journals.org

Table 1: Examples of Multi-step Synthetic Approaches

| Starting Materials | Intermediate Steps | Final Product | Reference |

| Chloroanilines, Acrylamide, Benzylamine | Michael addition, Amine exchange | N-benzyl-3-[(chlorophenyl)amino]propanamides | researchgate.net |

| This compound, 5-Aminopentylamine | Catalytic reaction | Propanamide, 3-amino-N-(5-aminopentyl)- | ontosight.ai |

The success of synthesizing this compound is highly dependent on the precise control of reaction conditions and the appropriate selection of catalysts. Temperature is a critical parameter, with mild heating often employed to facilitate amination and nucleophilic substitution reactions.

Catalysts play a vital role in enhancing reaction rates and selectivity. Both acid and base catalysts are commonly used. For example, the synthesis of 3-[(chlorophenyl)amino]propanamides from chloroanilines and acrylamide utilizes p-toluenesulfonic acid as a catalyst. In other cases, bases like triethylamine (B128534) are used to facilitate reactions, such as the reaction of acyl chlorides with ammonia or amines. The choice of solvent is also important, with polar solvents like alcohols often being preferred.

Multi-step Synthetic Approaches and Reaction Optimization

Enzymatic Synthesis and Biocatalytic Approaches

In recent years, enzymatic methods have gained prominence as a more sustainable and selective alternative to conventional synthesis.

A key biocatalytic route to this compound involves the nitrilase-catalyzed hydrolysis of 3-aminopropionitrile. researchgate.netnih.govfrontiersin.org Nitrilases are enzymes that can convert nitrile groups directly into carboxylic acids or amides. nih.govfrontiersin.org

Research has shown that nitrilase from Bradyrhizobium japonicum (BjNIT3397) can effectively hydrolyze 3-aminopropionitrile. researchgate.net However, at high substrate concentrations, the formation of this compound as a by-product increases. researchgate.netnih.govfrontiersin.org Specifically, as the concentration of 3-aminopropionitrile increases from 0.6 M to 3 M, the percentage of this compound in the product mixture can rise to as much as 33%. researchgate.net

To address the formation of this amide by-product, a tandem reaction strategy has been developed. This involves using a second enzyme, an amidase from Pseudomonas nitroreducens, to hydrolyze the this compound to β-alanine. nih.govcornell.edu This bienzymatic cascade effectively eliminates the amide by-product and shifts the reaction towards the desired carboxylic acid. nih.govcornell.edu

Table 2: Research Findings on Nitrilase-Catalyzed Hydrolysis

| Enzyme | Substrate | Substrate Concentration | Product Composition | Reference |

| Nitrilase BjNIT3397 | 3-Aminopropionitrile | 0.6 M - 3 M | Increased this compound (up to 33%) | researchgate.net |

| Nitrilase from B. japonicum | 3-Aminopropionitrile | up to 3.0 M | 23% this compound | nih.govfrontiersin.org |

| Nitrilase BjNIT3397 and Amidase from P. nitroreducens | 3-Aminopropionitrile | 3.0 M | Reduced this compound (from 33% to 3%) | researchgate.netcornell.edu |

Tandem Reaction Strategies for Byproduct Control in Biocatalysis

In the enzymatic synthesis of β-alanine from β-aminopropionitrile, this compound often emerges as a significant byproduct. frontiersin.org The formation of this amide byproduct complicates the separation process due to its similar properties to the target product, β-alanine. frontiersin.org To address this, tandem reaction strategies have been developed to effectively control and eliminate this compound.

A notable strategy involves the use of multiple enzymes in a single pot to convert the byproduct into the desired product or a more easily separable compound. For instance, a nitrilase from Bradyrhizobium japonicum is used to hydrolyze β-aminopropionitrile. While this enzyme can produce β-alanine at high substrate concentrations (up to 3.0 M), it also leads to the formation of up to 23% this compound. frontiersin.org To mitigate this, a second nitrilase, from Pseudomonas nitroreducens, which specifically hydrolyzes this compound, was introduced into the reaction system. frontiersin.org This tandem approach resulted in the complete hydrolysis of the this compound byproduct within 12 hours, leading to an isolated yield of β-alanine of 90%. frontiersin.org

| Enzyme Source | Substrate | Byproduct | Tandem Enzyme | Outcome | Reference |

| Bradyrhizobium japonicum | β-aminopropionitrile | This compound | Pseudomonas nitroreducens nitrilase | Complete hydrolysis of byproduct, 90% isolated yield of β-alanine | frontiersin.org |

Stereoselective Biocatalytic Synthesis of Amino Acid Analogs with this compound Moiety

The this compound scaffold is a component of various amino acid analogs. Biocatalysis offers a powerful tool for the stereoselective synthesis of these complex molecules. Recent advancements have focused on combining photoredox catalysis with pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes to create novel biocatalytic reactions. nsf.gov This synergistic approach enables the stereoselective synthesis of non-canonical amino acids. nsf.gov

Engineered PLP enzymes, such as threonine aldolases, have been repurposed for the α-C-H functionalization of amino acids through a radical mechanism. nih.gov This method allows for the coupling of various organoboron reagents with amino acids, leading to the formation of α-tri- and tetrasubstituted non-canonical amino acids with high enantiomeric and diastereomeric control. nih.gov While not directly synthesizing this compound itself, these methods are crucial for incorporating the this compound moiety into larger, stereochemically defined molecules. The development of such biocatalytic systems opens up new avenues for creating diverse amino acid analogs for various applications. nsf.gov

Reactivity and Advanced Chemical Reactions of this compound

This compound possesses two reactive functional groups: a primary amine and a primary amide. This dual functionality allows it to participate in a variety of chemical transformations.

The oxidation of this compound can lead to different products depending on the oxidizing agent and reaction conditions. For instance, oxidation may target the amino group or the amide functionality. While specific studies detailing the comprehensive oxidation pathways of this compound are not extensively documented in the provided context, general principles of organic chemistry suggest that mild oxidation could potentially convert the primary amine to an imine or a hydroxylamine, whereas stronger oxidizing agents might lead to the cleavage of the carbon-nitrogen bond or oxidation of the amide.

The reduction of the amide group in this compound would yield 1,3-diaminopropane (B46017). This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). The primary amine group is generally stable under these conditions.

The primary amine group of this compound is nucleophilic and can readily undergo substitution reactions. For example, it can react with alkyl halides to form N-alkylated derivatives or with acyl chlorides to produce acylated products. These reactions are fundamental in modifying the structure of this compound to synthesize more complex molecules.

A notable transformation is the deamination of this compound to form acrylamide, particularly at elevated temperatures. researchgate.net This elimination reaction is a key step in the formation of acrylamide in thermally processed foods. food.gov.ukmdpi.com

| Reactant | Product Type | Potential Application | Reference |

| Alkyl halides | N-Alkylated propanamides | Pharmaceutical intermediates | |

| Acyl chlorides | Acylated derivatives | Polymer chemistry |

The amino group of this compound can act as a nucleophile in Michael addition reactions. researchgate.net This reaction involves the conjugate addition of the amine to an α,β-unsaturated carbonyl compound, also known as a Michael acceptor. organic-chemistry.orgmasterorganicchemistry.com

A significant application of this reactivity is the reaction of this compound with acrylamide. In this case, this compound acts as the Michael donor, and acrylamide serves as the Michael acceptor. This reaction leads to the formation of an adduct, which has been shown to reduce the levels of free acrylamide. Studies have demonstrated that mixing this compound with acrylamide can decrease acrylamide levels by up to 47.29%. This Michael addition is a potential strategy for mitigating acrylamide in food systems. researchgate.net

Deamination and Elimination Reactions

This compound (3-APA) is recognized as a key intermediate that can lead to the formation of other compounds through deamination and elimination reactions, most notably the formation of acrylamide. The primary transformation in this context is the elimination of an ammonia molecule from the 3-APA structure.

This deamination reaction is a critical step in one of the major pathways for acrylamide formation during the thermal processing of food. researchgate.net Research has demonstrated that heating 3-APA in an aqueous environment can result in a high-yield conversion to acrylamide, with some studies reporting yields of approximately 60 mol%. scispace.com This transformation underscores the role of 3-APA as a direct precursor to acrylamide, independent of the initial reactants like asparagine and reducing sugars that may have led to its formation. researchgate.net

The efficiency of this deamination process can be influenced by various factors within the reaction environment. For instance, the presence of other chemical compounds can alter the energetics of the reaction. Studies involving model systems have shown that chlorogenic acid, a compound found in high concentrations in foods like potatoes and coffee, can lower the activation energy required for the conversion of 3-APA to acrylamide. food.gov.uk This suggests that the composition of the food matrix can significantly impact the rate at which 3-APA is converted via deamination.

The reaction is essentially an elimination process where the amino group is removed, leading to the formation of a carbon-carbon double bond, characteristic of acrylamide. While asparagine itself can undergo thermal degradation, its conversion to acrylamide is significantly enhanced in the presence of carbonyl compounds, which facilitate the formation of intermediates like 3-APA. scispace.com The subsequent deamination of 3-APA is a more direct route to acrylamide. researchgate.net

| Reaction Type | Reactant | Product | Key Condition | Influencing Factor |

| Deamination / Elimination | This compound | Acrylamide | Thermal Processing | Presence of chlorogenic acid (lowers activation energy) food.gov.uk |

| Hydrolysis & Elimination | Decarboxylated Schiff Base | This compound | Aqueous Environment | N/A |

| Michael Addition | Acrylamide + this compound | Degradation Products | Thermal Treatment | Simultaneous formation and degradation reactions researchgate.net |

Reactions within Complex Maillard-type Systems

Within the intricate network of chemical changes known as the Maillard reaction, this compound serves as a significant, albeit transient, intermediate. researchgate.netfood.gov.uk The Maillard reaction, a non-enzymatic browning process, involves a series of reactions between an amino acid, such as asparagine, and a reducing sugar or other carbonyl source, initiated by heat. mdpi.comresearchgate.net

The formation of 3-APA in these systems is primarily linked to the reaction of asparagine. One major pathway involves the initial formation of a Schiff base between the amino group of asparagine and a carbonyl group from a reducing sugar. scispace.commdpi.com This Schiff base intermediate can then undergo decarboxylation. Subsequent hydrolysis of this decarboxylated Schiff base intermediate yields this compound. food.gov.ukresearchgate.net This newly formed 3-APA can then be converted to acrylamide through the elimination of ammonia, as described in the previous section. food.gov.uk

An alternative pathway within the Maillard reaction framework suggests that the Amadori product, formed from the rearrangement of the Schiff base, can also be decarboxylated. This decarboxylated Amadori product may then undergo a β-elimination reaction to produce this compound and an aminoketone. scispace.comresearchgate.net

The role of 3-APA is complex, as it participates in both formation and reduction reactions for acrylamide that can occur concurrently during thermal treatment. researchgate.net It is a key junction point in the broader Maillard reaction scheme, linking the initial reactants to the final products.

| Pathway | Precursor(s) | Key Intermediate(s) | Product from Intermediate |

| Maillard Reaction (Schiff Base Route) | Asparagine + Reducing Sugar | Schiff Base -> Decarboxylated Schiff Base | This compound (via hydrolysis) food.gov.uk |

| Maillard Reaction (Amadori Route) | Asparagine + Reducing Sugar | Schiff Base -> Amadori Product -> Decarboxylated Amadori Product | This compound (via β-elimination) scispace.comresearchgate.net |

| Enzymatic Pathway | Asparagine | N/A (Direct enzymatic action) | This compound (via decarboxylase) food.gov.ukethz.ch |

Role of 3 Aminopropanamide in Chemical Pathways and Biological Processes

Precursor in Acrylamide (B121943) Formation Pathways

3-APA is recognized as a direct precursor to acrylamide. nih.gov Its formation can occur through both thermal and enzymatic pathways, which are critical in food science.

During high-temperature cooking, 3-aminopropanamide is primarily formed from L-asparagine through the Maillard reaction. nih.govresearchgate.net This complex series of chemical reactions between amino acids and reducing sugars is responsible for the browning and flavor development in cooked foods. The process begins with the reaction of asparagine and a carbonyl compound, such as a reducing sugar, to form a Schiff base intermediate. scispace.comnih.govresearchgate.net This Schiff base can then undergo decarboxylation, a chemical reaction that removes a carboxyl group, to produce this compound. scispace.comresearchgate.netimreblank.ch

Another proposed mechanism involves the formation of an oxazolidin-5-one intermediate from the Schiff base, which provides a lower energy pathway for decarboxylation, leading to a stable azomethine ylide. scispace.comnih.gov This ylide can then rearrange to form decarboxylated Schiff bases, which can hydrolyze to release this compound. scispace.comnih.govresearchgate.net Studies using model systems have confirmed that heating asparagine with glucose or other carbonyls like 2-oxopropionic acid results in the formation of this compound. nih.gov This thermal degradation pathway establishes 3-APA as a key intermediate that can subsequently be converted to acrylamide. nih.govfood.gov.uk

Once formed, this compound can be converted to acrylamide through deamination, which is the removal of an amine group. scispace.com The efficiency of this conversion is influenced by several factors, notably water activity (a(w)) and the presence of certain chemical compounds. nih.gov

Studies have shown that the yield of acrylamide from 3-APA is dependent on water activity, with lower moisture conditions generally favoring the reaction. food.gov.uknih.gov For instance, heating 3-APA in a dry system can yield up to 63 mol% acrylamide, whereas in an aqueous buffer, the yield is lower, at around 28 mol%. The conversion also tends to occur more readily at neutral to basic pH values. food.gov.uknih.gov

While carbonyl compounds are crucial for the initial formation of 3-APA from asparagine, their role in the subsequent conversion of 3-APA to acrylamide appears to be more limited. food.gov.uknih.gov However, some compounds, like chlorogenic acid—found in high concentrations in coffee and prunes—can accelerate the rate of deamination by lowering the activation energy required for the conversion of 3-APA to acrylamide. food.gov.uk

Table 1: Factors Influencing the Conversion of this compound to Acrylamide

| Factor | Effect on Acrylamide Formation | Supporting Evidence |

|---|---|---|

| Water Activity (a(w)) | Higher yields in low-moisture systems. | Conversion yield is dependent on water activity. food.gov.uknih.gov |

| pH | Formation is favored at neutral to basic pH values. food.gov.uknih.gov | Deamination reactions are often pH-dependent. |

| Carbonyl Compounds | Role is considered less significant than water activity or amine type. food.gov.uknih.gov | Primarily involved in the initial formation of 3-APA from asparagine. |

| Other Compounds | Chlorogenic acid can increase the rate of conversion. food.gov.uk | Lowers the activation energy for the deamination of 3-APA. food.gov.uk |

Beyond thermal processing, this compound can also be formed through enzymatic pathways in raw biological materials. food.gov.uk It has been proposed that decarboxylase enzymes present in foods like potatoes can convert asparagine into this compound before any heat is applied. scispace.comethz.ch This makes 3-APA the "biogenic amine" of asparagine. nih.govfood.gov.uk

This biochemical pathway means that 3-APA can accumulate in raw foods during storage. food.gov.uk When these foods are subsequently cooked, the pre-formed 3-APA serves as a highly efficient precursor for acrylamide generation, often proving more potent than asparagine itself. nih.govfood.gov.uk While specific asparagine decarboxylases are a focus of study, the broader family of amino acid decarboxylases is known to be widespread in bacteria and plants, playing various roles in metabolism. nih.govconicet.gov.arnih.gov

Impact of Water Activity and Carbonyl Compounds on this compound to Acrylamide Conversion

Mitigation of Acrylamide via this compound Adduct Formation

This compound can mitigate acrylamide levels by forming less harmful adducts through a chemical reaction known as Michael addition. nih.govresearchgate.net In this reaction, the nucleophilic amino group (-NH2) of 3-APA attacks the electrophilic α,β-unsaturated carbonyl structure of the acrylamide molecule. researchgate.net This process leads to the formation of a new, more complex molecule, effectively sequestering the acrylamide.

Research has shown that this reaction is effective at high temperatures, with studies demonstrating a reduction in acrylamide of up to 47.29% when 3-APA is added to acrylamide at a molar ratio of 5:3 and heated to 160°C. nih.gov The primary adduct formed through this process has been identified as 3,3',3''-nitrilotris(propanamide). nih.gov This mechanism is similar to how other amino acids, such as lysine (B10760008) and cysteine, can also reduce acrylamide levels. researchgate.netresearchgate.net

A crucial aspect of this mitigation strategy is the toxicity of the resulting adducts compared to acrylamide itself. Studies evaluating the major adduct, 3,3',3''-nitrilotris(propanamide), have shown it to be significantly less cytotoxic than acrylamide. nih.gov

In tests using Caco-2 cells, a human colon adenocarcinoma cell line, the adduct demonstrated much lower toxicity. nih.gov After a 24-hour incubation period with a 16 mM concentration of each compound, cell viability remained at 88.31% for the adduct, whereas it dropped to just 23.33% for acrylamide. nih.gov The difference was sustained over a 48-hour period, further highlighting the reduced cytotoxicity of the adduct. nih.gov

Table 2: Comparative Cytotoxicity of Acrylamide vs. 3,3',3''-Nitrilotris(propanamide) Adduct on Caco-2 Cells

| Compound | Concentration (mM) | Incubation Time (hr) | Cell Viability (%) |

|---|---|---|---|

| Acrylamide | 16 | 24 | 23.33% nih.gov |

| Acrylamide | 16 | 48 | 19.12% nih.gov |

| 3,3',3''-Nitrilotris(propanamide) | 16 | 24 | 88.31% nih.gov |

| 3,3',3''-Nitrilotris(propanamide) | 16 | 48 | 86.43% nih.gov |

Derivatives of 3 Aminopropanamide: Synthesis and Structure Activity Relationship Sar Studies

Design and Synthesis of Novel 3-Aminopropanamide Derivatives

The synthesis of novel this compound derivatives is a focal point of research aimed at discovering compounds with enhanced or novel functionalities. Methodologies range from direct modifications of the propanamide backbone to the incorporation of this moiety into more complex molecular architectures.

N-Substituted Propanamide Derivatives for Modified Functionality

Modification of the functionality of this compound is frequently achieved through N-substitution. A variety of synthetic strategies have been developed to introduce diverse aryl and alkyl groups, leading to derivatives with a broad spectrum of biological activities.

Common synthetic routes include:

Michael Addition: This method involves the addition of aniline (B41778) derivatives to acrylamide (B121943), often catalyzed by p-toluenesulfonic acid, to form 3-[(chlorophenyl)amino]propanamides. These intermediates can then undergo further reactions, such as amine exchange with benzylamine (B48309), to yield different N-substituted products.

Amide Coupling: A straightforward approach involves the reaction of β-alanine with reagents like acetic anhydride (B1165640) to form N-acetyl-β-alanine, which can then be coupled with various amines using carbodiimide (B86325) chemistry. vulcanchem.com Similarly, N-substituted-aryl-3-phenylpropanamide derivatives can be synthesized via amide coupling reactions. koreascience.kr

Reaction with Isocyanates: 3-(Phenylamino)propanohydrazide can be reacted with phenyl isocyanate in refluxing methanol (B129727) to produce N-substituted semicarbazides, which are precursors to other heterocyclic derivatives. clockss.org

Metal-Free C–S Bond Cleavage: A novel strategy utilizes Selectfluor-mediated C–S bond cleavage to access N-substituted β-aminopropanamide derivatives under metal-free conditions, showing good functional group tolerance. researchgate.net

Hydrazinolysis and Condensation: N-substituted β-amino acid hydrazides can be synthesized and subsequently reacted with aldehydes or diketones to create a wide array of derivatives, including hydrazones and pyrroles. clockss.orgnih.gov For instance, N-(4-hydroxyphenyl)-β-alanine hydrazide has been used as a key intermediate. nih.gov

These methods allow for the introduction of various substituents, such as indole, phenyl, and methoxyethyl groups, which significantly alter the compound's properties and biological interactions. nih.gov

Incorporation of the this compound Moiety into Heterocyclic Scaffolds (e.g., 1,2,3,4-Tetrahydro-β-carbolines, Pyridopyrimidinones)

The this compound core has been successfully integrated into complex heterocyclic systems to create potent bioactive molecules.

1,2,3,4-Tetrahydro-β-carbolines (THβCs): The synthesis of THβC derivatives containing the this compound moiety has been achieved to develop potential bactericidal agents. researchgate.net One method involves reacting 1-(3-pyridyl)-1,2,3,4-tetrahydro-β-carboline with β-chloropropionyl chloride and subsequently with various amines to obtain 2-(3-aminopropionyl) derivatives. nih.gov These can be further reduced using lithium aluminum hydride (LiAlH4) to yield the corresponding 2-(3-aminopropyl) derivatives. nih.gov A solid-phase synthesis approach has also been developed, utilizing a Pictet-Spengler condensation of a resin-bound tryptophan fragment with an Fmoc-amino aldehyde as the key step. nih.gov

Pyridopyrimidinones: Fluorinated pyridopyrimidinone derivatives have been synthesized through an efficient Rh(III)-catalyzed formal [3 + 3]/[5 + 1] annulation of 1-arylpyrazolidinones with gem-difluorocyclopropenes. rsc.orgresearchgate.net In this reaction, the 1-arylpyrazolidinone serves as a latent this compound moiety for the [5 + 1] annulation pathway. rsc.orgresearchgate.net This method involves a cascade of bond cleavages and formations, including pyrazolidinone ring expansion and pyridine (B92270) ring formation. rsc.orgresearchgate.net

Stereoselective Synthesis of Chiral this compound Derivatives

The stereochemistry of this compound derivatives can be crucial for their biological activity. Stereoselective synthesis methods are therefore vital for producing enantiomerically pure compounds.

A notable protocol for the asymmetric synthesis of α-substituted-β-amino acids utilizes β-alanine and a chiral auxiliary, such as (R)- or (S)-α-phenylethylamine. nih.gov The key steps are:

Amide Formation: A secondary amine, (R,R)-bis(α-phenylethyl)amine, is reacted with acryloyl chloride to form the conjugated amide N,N-bis[(R)-α-phenylethyl]prop-2-enamide. nih.gov

1,4-Addition (Michael Addition): The subsequent 1,4-addition of (S)-α-phenylethylamine to the unsaturated amide yields the propanamide derivative. nih.govresearchgate.net

Diastereoselective Alkylation: The resulting compound can be alkylated with high diastereoselectivity (up to 80% ds in methylation) to introduce a substituent at the α-position. nih.govresearchgate.net

Hydrogenolysis: The chiral auxiliaries are removed via hydrogenolysis to furnish the desired chiral α-substituted-β-amino acid. nih.govresearchgate.net

This approach allows for the creation of specific stereoisomers by selecting the appropriate chiral starting materials. nih.gov Other methods for stereoselective synthesis include the use of chiral glyoxylate-derived N-sulfinyl imines in photoredox catalysis and palladium-catalyzed fluorination of α-amino acid derivatives to create β-fluorinated chiral products. rsc.orgnih.gov

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

SAR studies are essential for optimizing the potency and selectivity of this compound derivatives. By systematically modifying the structure and evaluating the resulting changes in biological activity, researchers can identify key pharmacophoric features.

Positional and Substituent Effects on Biological Activity

The position and nature of substituents on the this compound scaffold have a profound impact on biological activity.

Aromatic and Heterocyclic Substituents: In a series of 4-anilinoquinazoline (B1210976) derivatives designed as EGFR inhibitors, the introduction of a this compound group at the C-6 position was found to significantly enhance antitumor potency. sci-hub.seresearchgate.net For N-substituted-aryl-3-phenylpropanamide derivatives, chloro-substituted compounds showed more potent inhibitory activity on NF-κB transcription than the parent compound. koreascience.kr Similarly, for 1,2,3,4-tetrahydro-β-carboline derivatives with antibacterial activity, the nature of the substituent on the terminal amide nitrogen was critical. researchgate.netacs.org

Electron-Withdrawing vs. Electron-Donating Groups: In studies on pyrazole-containing propanamides, electron-withdrawing groups like trifluoromethyl or chloro were found to enhance target binding affinity. For indole-3-propanamide derivatives, specific N-substituted compounds showed significant inhibition of superoxide (B77818) anion and lipid peroxidation. nih.gov

Chain Modifications: In a series of antiproliferative N-acyl-β-alanine amides, the homofarnesoyl residue could be replaced by various aliphatic and aromatic acyl moieties without loss of activity, but the N-(2,3-dimethylphenyl) aminosulfonylphenyl moiety was found to be essential. nih.gov

The following table summarizes key SAR findings for different classes of this compound derivatives.

| Derivative Class | Moiety/Substituent | Position | Finding | Biological Activity |

| 4-Anilinoquinazolines | This compound | C-6 | Significantly improved potency. sci-hub.seresearchgate.net | Antitumor (EGFR inhibitor) |

| N-Substituted-aryl-3-phenylpropanamides | Chloro (Cl) | Aryl ring | More potent activity than parent compound. koreascience.kr | NF-κB Inhibition |

| 1,2,3,4-Tetrahydro-β-carbolines | N-propyl-N-phenyl | Terminal Amide | High activity against Xoo (EC₅₀ = 5.73 μg/mL). researchgate.netacs.org | Antibacterial |

| 1,2,3,4-Tetrahydro-β-carbolines | N-butyl-N-phenyl | Terminal Amide | High activity against Psa (EC₅₀ = 2.86 μg/mL). researchgate.netacs.org | Antibacterial |

| 4-Anilinoquinoline-3-carbonitriles | 3-Piperidinopropanamide | C-6 | 11 times more potent than gefitinib (B1684475) against H1975 cells. unipa.it | Antiproliferative |

| Pyrazole Derivatives | Electron-withdrawing groups | Pyrazole ring | Enhanced target binding affinity. | Antibacterial |

Table 1: Summary of key positional and substituent effects on the biological activity of this compound derivatives.

Examination of Stereochemistry in Derivative Potency and Selectivity

Stereochemistry is a critical determinant of biological activity, influencing how a molecule interacts with its chiral biological target, such as an enzyme or receptor.

Enantiomeric Specificity: Studies on anticonvulsant compounds revealed significant chiral specificity. For one class of compounds, the (R)-enantiomer exhibited much greater activity in the maximal electroshock seizure (MES) test compared to the (S)-enantiomer (>22:1 ratio). nih.gov This highlights that the spatial orientation of substituents is crucial for effective interaction with the biological target.

Configuration and Binding: The specific configuration, such as (2R), influences binding affinity through spatial orientation. Molecular docking studies have shown that different enantiomers can form distinct interactions, such as hydrogen bonds, with amino acid residues in a target protein's active site, leading to significant differences in activity. For example, the (R)-enantiomer of one derivative was shown to form a key hydrogen bond, while the (S)-enantiomer had 10-fold lower activity. This underscores that precise stereochemical control is essential for designing potent and selective derivatives of this compound.

Computational and Theoretical Studies on 3 Aminopropanamide and Its Interactions

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to predict the fundamental properties of molecules.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. researchgate.net This approach allows for the optimization of molecular geometry and the calculation of various electronic properties. researchgate.net The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. nih.gov Functionals like B3LYP are commonly used, though others may be selected based on the specific properties being investigated, such as non-covalent interactions where functionals like WB97XD are suitable. researchgate.net Basis sets, which are sets of mathematical functions used to build molecular orbitals, range from smaller sets like 3-21G to more extensive, polarized, and diffuse sets like 6-311++G(d,p) for higher accuracy. researchgate.netwikipedia.org For instance, DFT calculations using the B3LYP functional and a 6-31G(d) basis set are often used to model molecular structures and their properties. uni-muenchen.dewolfram.com These calculations can reveal key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity and stability. mdpi.com

| Computational Parameter | Description | Common Examples | Relevance |

| Functional | Approximates the exchange-correlation energy in DFT, which accounts for quantum mechanical effects. | B3LYP, PBE0, M06-2X, WB97XD nih.govresearchgate.net | The choice of functional significantly impacts the accuracy of predicted energies, geometries, and electronic properties. sumitomo-chem.co.jp |

| Basis Set | A set of mathematical functions (atomic orbitals) used to construct the molecular orbitals. wikipedia.org | Pople (e.g., 6-31G*, 6-311+G**), Correlation-Consistent (e.g., cc-pVDZ) wikipedia.orggaussian.com | Larger and more complex basis sets (with polarization and diffuse functions) provide more accurate results but are more computationally expensive. wikipedia.org |

The Molecular Electrostatic Potential (MEP or MESP) map is a valuable tool for predicting and understanding a molecule's reactive behavior. uni-muenchen.de It illustrates the charge distribution on the molecule's surface, providing a guide to its reactivity with charged species. uni-muenchen.deproteopedia.org The MEP is typically mapped onto a surface of constant electron density. uni-muenchen.deresearchgate.net

The color-coding on an MEP map indicates the electrostatic potential:

Red to Yellow : Regions of negative potential, which are rich in electrons (e.g., near lone pairs on electronegative atoms like oxygen or nitrogen). These areas are susceptible to electrophilic attack. wolfram.comresearchgate.net

Blue : Regions of positive potential, which are electron-poor (e.g., around hydrogen atoms attached to electronegative atoms). These sites are favorable for nucleophilic attack. wolfram.comresearchgate.net

Green : Regions of near-zero or neutral potential. wolfram.comresearchgate.net

For a molecule like 3-aminopropanamide, an MEP analysis would highlight the nucleophilic character of the amino group and the electrophilic character of the carbonyl carbon, identifying them as key sites for chemical reactions. This type of analysis is crucial for understanding intermolecular interactions, such as how a ligand might bind to a protein receptor. proteopedia.org

| MEP Color | Potential | Electron Density | Favored Interaction |

| Red | Negative | High (Electron-rich) | Electrophilic Attack researchgate.net |

| Blue | Positive | Low (Electron-poor) | Nucleophilic Attack researchgate.net |

| Green | Neutral | Intermediate | Weaker Interactions researchgate.net |

Computational chemistry provides powerful methods to map out the entire pathway of a chemical reaction, from reactants to products. libretexts.org This involves locating and characterizing the high-energy transition state, which is the fleeting arrangement of atoms at the peak of the reaction's energy profile. libretexts.orgnumberanalytics.com Understanding the structure and energy of the transition state is fundamental to determining the reaction rate and mechanism. e3s-conferences.org

Several computational techniques are used to find transition states: numberanalytics.com

Potential Energy Surface (PES) Scanning : Systematically changing the geometry of a molecule to map out its energy landscape.

Synchronous Transit-Guided Quasi-Newton (STQN) or Quadratic Synchronous Transit (QST) : Methods that locate the saddle point (transition state) on the PES between given reactant and product structures. numberanalytics.com

Nudged Elastic Band (NEB) : A method that finds the minimum energy path between reactants and products, revealing the transition state along this path. numberanalytics.com

Once a potential transition state is located, frequency calculations are performed to verify it. A true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. numberanalytics.com These calculations provide the activation energy, which is the energy barrier that must be overcome for the reaction to occur, offering deep insights into the reaction's feasibility and kinetics. sumitomo-chem.co.jp

Electrostatic Potential Surface Analysis for Reactive Site Identification

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the interactions of molecules with biological targets, playing a crucial role in fields like drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to another (the receptor), such as a protein. researchgate.net This method is instrumental in structure-based drug design.

Studies have shown that derivatives of this compound are relevant in enzyme inhibition. For example, molecular docking has been used to investigate how inhibitors containing the this compound moiety interact with their biological targets. In a study on nicastrin, a component of γ-secretase implicated in breast cancer, compounds containing a this compound substructure were analyzed. f1000research.com The docking calculations identified a key binding site (the DYIGS site) and revealed specific interactions. f1000research.com

| Target | Interacting Residues | Interaction Type | Significance |

| Nicastrin | Gln139, Val138, Asp143 f1000research.com | Hydrogen Bonding, Hydrophobic Interactions f1000research.com | The this compound component was found to be crucial for binding to these key residues in the active site, suggesting its importance in the inhibitor's mechanism. f1000research.com |

These studies demonstrate how docking can elucidate the specific atomic-level interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the ligand-receptor complex, guiding the design of more potent and selective inhibitors. f1000research.com

Computational strategies are widely used to predict the biological activity and drug-like properties of new chemical entities, a process often referred to as in silico screening. This approach saves significant time and resources in the drug discovery pipeline. nih.gov

One powerful method is pharmacophore modeling . A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for biological activity. columbiaiop.ac.in By analyzing a set of known active molecules, a pharmacophore model can be generated and used as a 3D query to screen large databases for new compounds that match the required features. mdpi.comcolumbiaiop.ac.in

This approach has been applied to identify novel inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR), where 3-aminopropanamides have been noted for their irreversible inhibitory activity. tandfonline.comnih.gov The general workflow involves:

Pharmacophore Model Generation : Creating a model from a set of active compounds. mdpi.com

Virtual Screening : Searching compound databases (like the ZINC database) using the pharmacophore model as a filter. tandfonline.com

ADMET Filtering : Shortlisting hits based on predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties and rules for drug-likeness, such as Lipinski's Rule of Five. tandfonline.com

Molecular Docking and Simulation : The most promising candidates are then subjected to detailed molecular docking and molecular dynamics (MD) simulations to refine and validate their binding modes and stability. tandfonline.com

Investigation of Cluster Formation and Intermolecular Interactions

Computational and theoretical studies have been employed to investigate the behavior of this compound (3-APA) at a molecular level, particularly its capacity to form clusters and engage in various intermolecular interactions. These studies utilize quantum chemistry and molecular dynamics simulations to predict how 3-APA interacts with itself and with other molecules present in different environments. Theoretical explorations provide insight into the initial stages of new particle formation events, where molecules like 3-APA can play a significant role by forming stable clusters. nih.gov

Hydrogen Bond Networks and Non-Covalent Interactions

The molecular structure of this compound, featuring both an amino group (-NH2) and an amide group (-CONH2), allows it to act as both a hydrogen bond donor and acceptor. This dual capability is central to its ability to form extensive hydrogen bond networks, which are a primary driver in the formation and stability of molecular clusters. mdpi.comnih.gov

Computational methods, such as Density Functional Theory (DFT), are used to model these interactions. nih.govmdpi.com Theoretical analyses, including topological analysis based on the Quantum Theory of Atoms in Molecules (QTAIM), can be applied to characterize the nature and strength of these non-covalent bonds. nih.govresearchgate.net Such analyses identify bond critical points (BCPs) and evaluate the electron density, providing quantitative evidence for the presence and relative strength of interactions like hydrogen bonds. researchgate.netacs.orgresearchgate.net

Thermodynamic and Kinetic Feasibility of Cluster Formation in Diverse Environments

Theoretical investigations have explored the potential for this compound to form new particles by clustering with common atmospheric molecules such as sulfuric acid (SA), water (W), and ammonia (B1221849) (A). nih.gov These studies, using DFT at the M062X/6-311++G** level of theory, calculate the thermodynamic and kinetic parameters to assess the likelihood and rate of cluster formation. nih.gov

Thermodynamic Feasibility:

The spontaneity of cluster formation is evaluated by calculating the change in Gibbs free energy (ΔG). A negative ΔG indicates a thermodynamically favorable process. The cluster formation of 3-APA with sulfuric acid is found to be significantly more favorable than its clustering with water or ammonia under standard conditions. nih.gov The calculated free energies of formation for the initial clusters with sulfuric acid are notably negative, indicating a strong driving force for their formation. nih.gov

Table 1: Gibbs Free Energy of Formation (ΔG) for this compound (APA) Clusters with Sulfuric Acid (SA)

| Cluster | Gibbs Free Energy of Formation (kcal/mol) |

|---|---|

| (APA)(SA) | -11.3 nih.gov |

| (APA)(SA)₂ | -22.6 nih.gov |

The feasibility of 3-APA clustering with water and ammonia is found to be dependent on environmental conditions. nih.gov For instance, while not spontaneous at ground level, cluster formation with water becomes feasible and spontaneous at an altitude of 12 km. nih.gov This highlights the critical role that environmental factors like temperature and pressure play in the thermodynamics of cluster formation. acs.org

Kinetic Feasibility:

Kinetic studies focus on the rates of the reactions that lead to cluster formation. The generation of this compound in the atmosphere can occur from the oxidation of 1,3-diaminopropane (B46017), initiated by the hydroxyl radical (·OH). nih.gov The bimolecular rate coefficient for this initial hydrogen atom abstraction has been computed to be 1.01 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov Subsequent reactions of the resulting peroxy radical intermediate have also been analyzed, with a pathway involving a γ-H shift being identified as kinetically favorable, with an effective bimolecular rate coefficient of 3.87 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹. nih.gov The thermodynamic barriers for these hydrogen shift pathways are in the range of 13-20 kcal/mol. nih.gov These computational results suggest that this compound can be formed in the atmosphere and can subsequently participate in the initial stages of new particle formation by forming stable clusters with molecules like sulfuric acid. nih.gov

Advanced Research Applications of 3 Aminopropanamide

Applications in Medicinal Chemistry and Pharmaceutical Research

The utility of 3-aminopropanamide in the pharmaceutical sciences is extensive, ranging from its foundational role in creating new drugs to its application in understanding the mechanisms of disease.

Intermediate in the Synthesis of Therapeutic Agents

This compound is a valuable precursor and intermediate in the synthesis of a variety of pharmaceutical compounds. Its structure provides a reactive platform for building more complex molecules. For instance, it is a key intermediate in the synthesis of aliskiren, a drug used to treat hypertension. google.com The moiety of this compound has also been integrated into carrier molecules for potential use in anti-tumor applications, including research related to non-small cell lung cancer. food.gov.uk The synthesis of derivatives like 3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride involves reacting this compound with other chemical entities to create new compounds with potential therapeutic properties.

Investigations into Enzyme-Ligand and Protein-Compound Interactions

Understanding how drugs bind to their targets is a cornerstone of pharmaceutical research. This compound and its derivatives are utilized in studies of enzyme-ligand and protein-compound interactions. numberanalytics.comwikipedia.org These interactions are fundamental to most biological processes, including signal transduction and metabolism. numberanalytics.com Research in this area investigates the binding of small molecules (ligands) to specific sites on proteins, which can modulate the protein's function. numberanalytics.comwikipedia.org The study of these interactions helps in designing new drugs with high affinity and specificity for their intended targets. wikipedia.org

Modulation of Receptor Activity and Enzyme Inhibition Research

The this compound scaffold has been instrumental in the development of molecules that can modulate the activity of cellular receptors and inhibit enzymes, which are key strategies in treating various diseases.

Derivatives of this compound have been synthesized as irreversible inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFR-TK). acs.orgunipa.itresearchgate.net EGFR is a protein that plays a critical role in cell growth and proliferation, and its overactivity is implicated in many cancers. unipa.it Certain this compound-containing compounds have demonstrated the ability to inhibit EGFR-TK autophosphorylation in cancer cells. acs.orgunipa.itresearchgate.net Notably, some of these compounds have shown efficacy in suppressing the proliferation of cancer cells that are resistant to other treatments, such as those with the T790M mutation in EGFR. acs.orgunipa.itresearchgate.net

A significant area of research involves designing drugs that are activated only within the target cells, thereby minimizing off-target effects. Some this compound derivatives have been developed as "masked" or "pro-covalent" inhibitors. frontiersin.orgnih.gov These compounds are chemically stable outside of cells but can be selectively activated within the intracellular environment. unipa.itfrontiersin.orgnih.gov For example, a this compound derivative can undergo a retro-Michael degradation inside a cell to release a reactive acrylamide (B121943) fragment. nih.gov This reactive species can then form a covalent bond with a specific amino acid, such as cysteine, in the target protein, leading to irreversible inhibition. unipa.itresearchgate.net This targeted activation is a sophisticated strategy to enhance the selectivity and effectiveness of a drug. frontiersin.org

Cholesteryl ester transfer protein (CETP) is a plasma protein involved in the transport of cholesterol between lipoproteins. nih.govnih.gov Inhibiting CETP is a therapeutic strategy aimed at raising levels of high-density lipoprotein (HDL), often referred to as "good cholesterol". nih.govnih.gov While direct research linking this compound to CETP inhibition is not extensively documented in the provided context, the principles of designing enzyme inhibitors, such as those seen with EGFR-TK, are applicable to other targets like CETP. The development of CETP inhibitors like anacetrapib (B1684379) and evacetrapib (B612230) highlights the ongoing effort to modulate lipid metabolism for cardiovascular disease prevention. plos.orgmdpi.com

Data Tables

Table 1: Investigated this compound Derivatives and Their Research Applications

| Derivative Name | Core Structure Linkage | Research Application | Key Finding |

|---|---|---|---|

| N-(4-(3-bromoanilino)quinazolin-6-yl)-3-(dimethylamino)propanamide | 4-anilinoquinazoline (B1210976) | Irreversible EGFR-TK Inhibition | Undergoes selective intracellular activation to an acrylamide derivative. acs.orgunipa.itresearchgate.net |

| UPR1282 | 4-(3-chloro-4-fluoroanilino)-7-ethoxyquinazoline | Irreversible EGFR-TK Inhibition | Inhibits proliferation and induces apoptosis in gefitinib-resistant NSCLC cells. nih.govcancerpharmacology.org |

| UPR1268 | 4-anilinoquinoline-3-carbonitrile | Irreversible EGFR-TK Inhibition | Shows activity against NSCLC cells with the EGFR T790M mutation. nih.govcancerpharmacology.org |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride |

| 3-aminopropionamide |

| Acrylamide |

| Aliskiren |

| Anacetrapib |

| Canertinib |

| Dalcetrapib |

| Erlotinib |

| Evacetrapib |

| Gefitinib (B1684475) |

| Gemcitabine |

| N-(4-(3-bromoanilino)quinazolin-6-yl)-3-(dimethylamino)propanamide |

| Obicetrapib |

| Paclitaxel |

| Torcetrapib |

| UPR1268 |

| UPR1282 |

Selective Intracellular Activation Mechanisms of Inhibitors

Research into Reactive Oxygen Species (ROS) Induction for Therapeutic Purposes

Reactive oxygen species (ROS) are a class of highly reactive molecules and ions that include superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals. nih.gov While low levels of ROS are essential for normal cellular functions, an excessive accumulation can trigger cell death by inflicting oxidative damage on vital biomacromolecules. nih.gov This characteristic has made ROS induction an emerging and promising strategy in cancer therapy, as cancer cells, due to their altered metabolism, often exhibit higher baseline ROS levels, rendering them more vulnerable to further ROS-inducing treatments. nih.gov

Recent research has focused on synthesizing derivatives of this compound that can act as potent ROS inducers. A notable example involves the creation of 1,2,3,4-tetrahydro-β-carboline derivatives that incorporate a this compound moiety. nih.govacs.org Studies have shown that these compounds can disrupt the redox balance in bacteria, leading to their demise. nih.govacs.org This mechanism of action is being explored for its potential to combat pesticide-resistant bacteria in agricultural applications. nih.govacs.org The induction of ROS by these novel compounds highlights a promising therapeutic avenue, not only for antibacterial treatments but also as a potential mechanism in anticancer strategies. nih.govresearchgate.net

In the context of cancer treatment, the generation of ROS is a key mechanism for various established therapies, including photodynamic therapy and radiotherapy. nih.gov The development of this compound derivatives that can selectively increase ROS within tumor cells could lead to more effective and targeted cancer therapies. nih.govfrontiersin.org

Antimicrobial Activity Research against Bacterial and Fungal Pathogens

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents. researchgate.net Derivatives of this compound have emerged as a promising scaffold for creating novel compounds with potent activity against a wide range of bacterial and fungal pathogens. researchgate.netnih.gov

Researchers have synthesized and tested novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which have demonstrated structure-dependent antimicrobial activity. researchgate.netnih.gov These compounds were effective against ESKAPE group bacteria and drug-resistant Candida species. nih.gov Notably, certain hydrazone derivatives containing heterocyclic substituents showed the most potent and broad-spectrum activity, with minimum inhibitory concentrations (MICs) against Candida auris ranging from 0.5 to 64 µg/mL. nih.gov These findings underscore the potential of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold for developing new antimicrobial drugs targeting resilient pathogens. researchgate.net

Further studies have explored other derivatives. For instance, 1,2,3,4-tetrahydro-β-carboline derivatives featuring a this compound component have shown significant antibacterial potency against plant pathogens like Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. citri, and Pseudomonas syringae pv. actinidiae. nih.govacs.org The mechanism for this activity is believed to be the disruption of the bacterial redox system. nih.govacs.org Additionally, novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives have been synthesized and screened for their antimicrobial properties. mdpi.com

The table below summarizes the antimicrobial activity of selected this compound derivatives against various pathogens.

| Derivative Class | Pathogen(s) | Key Findings | Reference(s) |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | ESKAPE bacteria, drug-resistant Candida spp., C. auris | Structure-dependent activity; MICs as low as 0.5 µg/mL against C. auris. | researchgate.netnih.gov |

| 1,2,3,4-Tetrahydro-β-carboline derivatives with this compound | X. oryzae, X. axonopodis, P. syringae | Significant in vitro and in vivo activity; EC50 values as low as 2.86 μg/mL. | nih.govacs.org |

| 3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride | E. coli, S. aureus | Demonstrated effectiveness against these bacterial strains. | |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | MRSA, VRE, Gram-negative pathogens, drug-resistant Candida spp. | Broad activity with MICs ranging from 0.5 to 64 µg/mL. | researchgate.netnih.gov |

Anti-inflammatory Effects Research

Inflammation is a complex biological response implicated in numerous diseases. Research into the anti-inflammatory potential of this compound and its analogues is an active area of investigation. Studies on related compounds, such as 3-aminobenzamide, have shown potent anti-inflammatory effects. nih.gov This is thought to occur through the inhibition of poly (ADP-ribose) synthetase, which in turn reduces inflammatory responses like pleural exudate formation and mononuclear cell infiltration in preclinical models. nih.gov

Derivatives of this compound itself are also being explored for their anti-inflammatory properties. For example, 3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride has been shown in preliminary studies to reduce the levels of pro-inflammatory cytokines. Other complex derivatives have also been reported to possess anti-inflammatory effects. ontosight.ai These findings suggest that the this compound scaffold could be a valuable starting point for the development of new anti-inflammatory therapies. nih.gov

Cytotoxicity Studies against Various Cancer Cell Lines (In vitro and In vivo Models)

A significant focus of research on this compound derivatives is their potential as anticancer agents. The this compound moiety has been incorporated into carrier molecules designed to target tumor cells. food.gov.uk One strategy involves using the this compound group to deliver an acrylamide derivative into the intracellular environment of cancer cells, where it can then interact with key proteins involved in tumor proliferation. food.gov.uk

A range of derivatives has demonstrated cytotoxicity against various cancer cell lines in both laboratory (in vitro) and animal (in vivo) models. nih.govmdpi.com For example, a derivative of this compound was synthesized as part of a novel series of irreversible inhibitors of the Fibroblast Growth Factor Receptor (FGFR), showing anti-proliferative activity against FGFR1-amplified lung cancer cell lines. frontiersin.org

Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown selective cytotoxicity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. mdpi.com In general, these compounds were found to be more cytotoxic against the U-87 cell line. mdpi.com Similarly, preliminary studies on 3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride indicate it may induce apoptosis in cancer cell lines, with reported IC50 values below 30 µM in the MCF-7 breast cancer cell line.

The table below presents findings from cytotoxicity studies of various this compound derivatives against different cancer cell lines.

| Derivative/Compound | Cancer Cell Line(s) | Study Type | Key Findings | Reference(s) |

| This compound irreversible EGFR inhibitors (e.g., UPR1282) | Non-small cell lung cancer (H1975) | In vitro & In vivo | Significantly more active than gefitinib; reduced tumor sphere dimensions and inhibited tumor growth in xenograft models. | nih.gov |

| 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives | Glioblastoma (U-87), Triple-negative breast cancer (MDA-MB-231) | In vitro | Selective cytotoxicity, generally more active against U-87 cells. | mdpi.com |

| 3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride | Breast cancer (MCF-7) | In vitro | Indicated potential to induce apoptosis with an IC50 value < 30 µM. | |

| Azepanoallobetulinic acid amide derivative | Various (NCI-60 panel) | In vitro | Showed growth inhibitory (GI50) activity at submicromolar concentrations against the most sensitive cell lines. | mdpi.com |

Building Block for the Synthesis of Biomolecules and Biopolymers in Biotechnology

In the field of biotechnology, this compound and its derivatives serve as versatile building blocks for the creation of more complex biomolecules and biopolymers. ontosight.ainih.gov The chemical structure of this compound provides reactive sites that allow it to be incorporated into larger molecular frameworks through various synthetic reactions.

This utility is crucial for developing novel materials with specific biological functions. For instance, peptide-based biopolymers, which have applications in tissue engineering and drug delivery, can be constructed using a variety of amino acid building blocks. nih.gov The incorporation of non-standard amino acids or similar structures like this compound can impart unique properties to the resulting biopolymers. mdpi.comnih.gov The synthesis of these advanced biomaterials relies on the ability to connect smaller molecular units in a controlled manner, a role for which this compound is well-suited. ontosight.ainih.gov

Applications in Materials Science Research

The applications of this compound extend into materials science, where it contributes to the synthesis of novel materials with advanced properties.

This compound is utilized as a component in the synthesis of advanced materials and nanomaterials. ontosight.ai Nanomaterials, which are materials with at least one dimension in the 1 to 100 nanometer range, often exhibit unique magnetic, electrical, and optical properties compared to their larger counterparts. rsc.org The synthesis of these materials often involves "bottom-up" approaches, where molecular components are assembled into larger structures. rsc.org

The functional groups on this compound allow it to be integrated into various synthetic processes for creating these advanced materials. ontosight.ai For example, it can be used in the production of specialty chemicals which are then used to create materials with specific desired properties. The development of new nanomaterials through methods like the polyol process or microwave-assisted synthesis often relies on a diverse palette of precursor molecules, and compounds like this compound can play a role in these sophisticated synthetic strategies. springerprofessional.de

Development of Biocompatible Materials

The intrinsic chemical properties of this compound, namely its primary amine and amide functionalities, make it a valuable monomer for the synthesis of advanced biocompatible polymers. Its primary application in this field is as a building block for polyamidoamines (PAAs), a class of synthetic polymers known for their biodegradability and biocompatibility. researchgate.netmdpi.com These characteristics make them highly suitable for a range of biomedical applications, including tissue engineering and drug delivery systems. researchgate.netmdpi.comul.ienih.govmdpi.com

PAAs are synthesized via a step-wise aza-Michael polyaddition reaction, where the amine groups of a monomer like this compound or its derivatives react with a bisacrylamide. mdpi.commdpi.com This process can be tailored to create crosslinked polymers that form hydrogels in aqueous environments. Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water, which allows them to mimic the soft, viscoelastic properties of natural tissues. mdpi.commdpi.com

Research has demonstrated that hydrogels derived from PAA systems exhibit excellent cytocompatibility. ul.ienih.gov They can support cell adhesion and proliferation, which is a critical requirement for scaffolds used in tissue engineering. mdpi.comul.ienih.gov For instance, injectable hydrogels have been developed using PAA dendrimers that show good biocompatibility and can serve as carriers for localized drug delivery. nih.gov The versatility of the PAA synthesis allows for the fine-tuning of the hydrogel's properties, such as its mechanical strength, swelling behavior, and degradation rate, by adjusting the monomers and reaction conditions. nih.gov

The table below summarizes the types of biocompatible materials derived from polymer systems that can incorporate this compound and their key properties relevant to biomedical applications.

| Material Type | Precursor System | Key Properties | Potential Applications |

| Polyamidoamine (PAA) Hydrogels | Polyamidoamine (PAA) dendrimers or linear polymers formed from monomers including amine/amide functionalities. mdpi.comnih.gov | Biocompatible, Biodegradable, Tunable mechanical properties, High water content, Supports cell adhesion and proliferation. mdpi.comul.ienih.gov | Tissue engineering scaffolds, Controlled drug delivery systems, Coatings for medical implants. ul.iemdpi.com |

| Injectable Dendrimer Hydrogels | Poly(amidoamine) (PAMAM) dendrimers cross-linked with agents like polyethylene (B3416737) glycol diacrylate (PEG-DA). nih.gov | In situ gelling, Tunable solidification time and rheological behavior, Good cytocompatibility. nih.gov | Localized chemotherapy, Minimally invasive delivery of therapeutics. nih.gov |

| Composite Hydrogels | PAA hydrogels reinforced with other materials, such as silk fibers. mdpi.com | Enhanced mechanical toughness, Mimics fibrous components of the extracellular matrix, Excellent cell-adhesion properties. mdpi.com | Scaffolds for soft tissue engineering requiring robust mechanical support. mdpi.com |

This table is generated based on data from studies on polyamidoamine (PAA) systems, for which this compound can serve as a foundational building block.

Applications in General Organic Synthesis and Reagent Chemistry

This compound serves as a versatile reagent and structural motif in organic synthesis, particularly in the field of medicinal chemistry. One of its most significant applications is in the development of a new generation of irreversible inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key protein involved in the proliferation of cancer cells. researchgate.netacs.orgnih.gov

Many second-generation EGFR inhibitors utilize an acrylamide group, which acts as a "warhead" to form a covalent bond with a specific cysteine residue (Cys797) in the ATP binding site of the enzyme. researchgate.netacs.org While effective, this reactive acrylamide can lead to off-target reactions and metabolic instability. researchgate.netacs.org To address this, researchers have employed this compound to create inhibitors with a "masked" warhead. researchgate.net In this strategy, the this compound moiety is linked to a core heterocyclic structure, such as a 4-anilinoquinazoline or a 4-anilinoquinoline-3-carbonitrile. researchgate.netacs.org

These this compound derivatives are more stable and less prone to non-specific reactions. researchgate.net Upon entering the intracellular environment, they are designed to undergo a selective bioactivation step, typically a β-elimination reaction, which generates the reactive acrylamide derivative in situ. researchgate.net This targeted activation allows for the potent and irreversible inhibition of EGFR, including mutant forms that are resistant to first-generation drugs like gefitinib. researchgate.netacs.orgnih.gov

The synthesis of these inhibitors often involves coupling a precursor amine on the quinazoline (B50416) or quinoline (B57606) core with 3-chloropropionyl chloride, followed by a nucleophilic substitution reaction where the chlorine is displaced by a desired secondary amine to install the final this compound side chain. researchgate.net

The table below presents examples of such compounds and their biological activity against a gefitinib-resistant non-small cell lung cancer (NSCLC) cell line.

| Compound | Core Structure | This compound Side Chain | H1975 Cell Proliferation IC₅₀ (μM) |

| 5 | 4-(3-bromoanilino)quinazoline | 3-(dimethylamino)propanamide | 2.2 |

| 11 | 4-(3-chloro-4-fluoroanilino)quinazoline | 3-(dimethylamino)propanamide | 1.8 |

| 12 | 4-(3-chloro-4-fluoroanilino)quinazoline | 3-(diethylamino)propanamide | 1.6 |

| 13 | 4-(3-chloro-4-fluoroanilino)quinazoline | 3-(pyrrolidin-1-yl)propanamide | 2.2 |

| 15 | 4-(3-chloro-4-(pyridin-2-ylmethoxy)anilino)-3-cyanoquinoline | 3-(dimethylamino)propanamide | 4.0 |

| 16 | 4-(3-chloro-4-(pyridin-2-ylmethoxy)anilino)-3-cyanoquinoline | 3-(diethylamino)propanamide | 2.4 |

| Gefitinib | 4-(3-chloro-4-fluoroanilino)quinazoline | (reference drug) | >10 |

This table is compiled from data presented in the Journal of Medicinal Chemistry, focusing on the inhibition of the H1975 NSCLC cell line which harbors the T790M resistance mutation. researchgate.net

Catalysis Research Involving this compound Scaffolds

Based on the available research, there is insufficient specific information to detail the use of this compound as a primary scaffold in catalysis research. While derivatives of this compound have been incorporated into more complex ligands for metal catalysts, dedicated studies focusing on the this compound structure itself as a catalytic scaffold are not prominently featured in the reviewed literature.

Environmental and Atmospheric Chemistry of 3 Aminopropanamide

Formation in Atmospheric Environments

Theoretical and experimental studies suggest that amides, including 3-aminopropanamide, can be formed in the atmosphere through the oxidation of amine precursors. These reactions are primarily driven by highly reactive species such as the hydroxyl radical (OH) and can follow complex pathways, including autoxidation.

Autoxidation, a sequence of intramolecular hydrogen shift (H-shift) and subsequent O₂ addition reactions, is recognized as a significant atmospheric oxidation pathway for a variety of organic compounds, including amines. nih.govacs.org This process can efficiently convert amines into hydroperoxy amides, a class of nitrogen-containing organic compounds. nih.govacs.org Theoretical studies on atmospherically relevant amines like trimethylamine (B31210) and dimethylamine (B145610) have shown that the initial H-shift reactions can have high rate coefficients, making autoxidation a viable and important atmospheric fate for these compounds. nih.govacs.org

This mechanism is initiated by the reaction of a parent amine with an oxidant (like the OH radical), which abstracts a hydrogen atom to form a peroxy radical (RO₂). This peroxy radical can then undergo an intramolecular H-shift, relocating a hydrogen atom from another part of the molecule to the peroxy group, forming a hydroperoxy alkyl radical (QOOH). This radical center can then react with molecular oxygen (O₂), regenerating a new peroxy radical and propagating the autoxidation chain, leading to highly oxygenated molecules. researchgate.net The formation of hydroperoxy amides from the autoxidation of tertiary amines has been experimentally confirmed and is expected to be a dominant pathway under many atmospheric conditions. nih.govku.dk

For a parent diamine such as 1,3-diaminopropane (B46017), a similar auto-oxidation pathway is plausible for the formation of this compound. The initial oxidation would form a peroxy radical, which could then undergo a series of H-shifts and reactions with O₂. This process would ultimately lead to the formation of an amide functional group at one end of the carbon chain while retaining the amino group at the other, yielding this compound or its hydroperoxy derivatives.

The reaction with the hydroxyl radical (OH) is the primary removal mechanism for most organic compounds in the atmosphere. nih.gov For amines, this reaction typically proceeds via the abstraction of a hydrogen atom from either a C-H bond or an N-H bond, producing a carbon-centered (alkyl) or nitrogen-centered (aminyl) radical, respectively. acs.org Subsequent reactions of these radicals with molecular oxygen (O₂) lead to the formation of various oxidation products.

Studies on the atmospheric photo-oxidation of simple amines have demonstrated that amides are major products. nilu.comnilu.com For example, the oxidation of methylamine (B109427) produces formamide, and the oxidation of dimethylamine yields N-methylformamide. researchgate.net This transformation is initiated by OH-radical H-atom abstraction. The resulting radical reacts with O₂ to form a peroxy radical. Subsequent reactions of this peroxy radical can lead to the formation of an alkoxy radical, which can then rearrange or react further to yield the final amide product.

In the case of a parent diamine like 1,3-diaminopropane, H-atom abstraction by an OH radical from one of the methylene (B1212753) groups (–CH₂–) would form a carbon-centered radical. This radical would rapidly add O₂ to form a peroxy radical. Following a reaction cascade that could involve reactions with nitric oxide (NO) or other peroxy radicals (RO₂), an alkoxy radical is formed. This alkoxy radical can then undergo further reactions, including H-atom abstraction from the adjacent carbon bearing the amino group, ultimately leading to the formation of the amide functionality and thus producing this compound.

Auto-oxidation Pathways of Parent Diamines Leading to this compound

Participation in New Particle Formation Events

New particle formation (NPF) is a critical atmospheric process that contributes significantly to the global population of aerosol particles, which in turn influence cloud formation and climate. acs.org The initial step of NPF involves the clustering of gas-phase molecules to form stable molecular aggregates that can then grow into larger particles. Sulfuric acid is a key precursor in atmospheric nucleation, but its clustering is often enhanced by stabilizing compounds, particularly bases like ammonia (B1221849) and amines. acs.org

Recent theoretical explorations have identified this compound as a potential participant in atmospheric nucleation events. researchgate.netcopernicus.orgcopernicus.orgresearchgate.netrsc.org Like other amines and amides, this compound can enhance the formation of new particles by clustering with key atmospheric precursors such as sulfuric acid (H₂SO₄), ammonia (NH₃), and water (H₂O). researchgate.netresearchgate.net